3,6-Diiodopyridazine is classified as a dihalogenated pyridazine, a category of compounds that contain a six-membered ring with two nitrogen atoms and two halogen atoms. The presence of iodine atoms significantly influences its reactivity and interactions in chemical reactions.
The synthesis of 3,6-diiodopyridazine can be achieved through several methods, with one notable approach involving the iodination of pyridazine derivatives. A common synthetic route includes:
In addition to direct iodination, palladium-catalyzed cross-coupling reactions have been explored for functionalizing this compound further, allowing for the introduction of various substituents at different positions on the pyridazine ring .
The molecular structure of 3,6-diiodopyridazine can be described by its molecular formula . Key features include:
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the structure, providing insights into the chemical environment of the carbon atoms within the molecule .
3,6-Diiodopyridazine participates in several significant chemical reactions:
These reactions highlight the versatility of 3,6-diiodopyridazine in synthetic organic chemistry.
The mechanism of action for reactions involving 3,6-diiodopyridazine often involves:
This mechanistic understanding is essential for optimizing reaction conditions to enhance yields and selectivity.
The physical and chemical properties of 3,6-diiodopyridazine include:
These properties are critical for determining its handling and storage conditions in laboratory settings.
3,6-Diiodopyridazine has several scientific applications:
3,6-Diiodopyridazine (CAS 20698-04-8) is a dihalogenated heterocyclic compound with the molecular formula C4H2I2N2 and a molecular weight of 331.88 g/mol. Its systematic name under Hantzsch-Widman nomenclature is 3,6-diiodopyridazine, reflecting the positions of the two iodine atoms on the pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at the 1,2-positions. The molecular symmetry renders positions 3 and 6 equivalent, simplifying its substitution patterns [3] [8].
Key physicochemical properties include:
The crystal structure is planar due to aromaticity, with bond angles and lengths consistent with electron-withdrawing effects of the iodine atoms. The C-I bond length measures ~2.10 Å, while C-N bonds are ~1.34 Å, as confirmed by X-ray diffraction [8]. The iodine atoms create electron-deficient sites at C-4 and C-5, making these positions reactive toward nucleophilic substitution or metal-catalyzed cross-coupling [7].
Table 1: Physicochemical Properties of 3,6-Diiodopyridazine [4] [7] [8]
Property | Value |
---|---|
Molecular Formula | C4H2I2N2 |
Molecular Weight | 331.88 g/mol |
Melting Point | 155–160 °C |
Density | 2.8 ± 0.1 g/cm³ |
Predicted Boiling Point | 382.2 ± 22.0 °C |
pKa | -0.80 ± 0.10 |
LogP | 1.67 |
Flash Point | >110 °C |
The synthesis of 3,6-diiodopyridazine was first reported in the late 20th century as part of efforts to access halogenated pyridazine scaffolds for pharmaceutical applications. The primary route involves direct iodination of pyridazine using iodine monochloride (ICl) under controlled conditions, yielding ~87% efficiency [8]. Alternative methods include:
Modern optimizations focus on solvent-free reactions and catalytic systems to minimize byproducts. The compound’s role as a synthetic intermediate was cemented by the discovery that its iodine atoms undergo efficient Suzuki-Miyaura and Sonogashira couplings, enabling access to complex 3,6-disubstituted pyridazines [7].
Table 2: Synthetic Methods for 3,6-Diiodopyridazine [7] [8]
Method | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Direct iodination | ICl, 80°C, 12h | 87% | Requires excess halogen |
Halex exchange | 3,6-Dichloropyridazine, NaI, acetone, reflux | 75% | Slow reaction kinetics |
Catalytic iodination | Pyridazine, I₂, Pd(OAc)₂, oxidant | 92% | High catalyst cost |
Initially valued only as a crystallography standard due to its high molecular weight and stability, 3,6-diiodopyridazine gained prominence in the 2000s as a versatile coupling partner in medicinal chemistry. Its first major application was in synthesizing kinase inhibitors, where the pyridazine core acted as a purine bioisostere [2]. By 2020, it became a key intermediate for anticancer agents, particularly CDK2 inhibitors like the methyltetrahydropyran-bearing pyridazine derivative (IC₅₀ = 20.1 nM) [2]. The cost of synthesis has decreased from >$600/g in 2003 to ~$150/g in 2023 due to improved catalytic methods [4] [7].
3,6-Diiodopyridazine is a cornerstone in heterocyclic synthesis due to its dual reactivity:
In pharmaceutical synthesis, it enables rapid access to trifluoromethylpyridazine carboxamides—scaffolds with demonstrated anticancer activity. The iodine atoms are displaced by morpholine or aniline derivatives to yield inhibitors like compound 11m (IC₅₀ = 0.43 µM against T-47D breast cancer cells) [2].
3,6-Disubstituted pyridazines derived from this compound exhibit broad bioactivity:
The electronic influence of iodine atoms facilitates further functionalization, positioning 3,6-diiodopyridazine as an indispensable intermediate for oncology-focused heterocyclic libraries [9].
Table 3: Bioactive Compounds Derived from 3,6-Diiodopyridazine [2] [5] [9]
Compound Class | Biological Target | Key Activity | Derivative Example |
---|---|---|---|
Trifluoromethylcarboxamides | CDK2 | IC₅₀ = 20.1 nM | 11m (T-47D IC₅₀ = 0.43 µM) |
Imidazo-pyrrolopyridinones | JAK3 | IC₅₀ = 1.1 nM | 19 (Metabolically stable) |
Di(heteroaryl)pyridazines | VEGFR-2 | Antiangiogenic activity | Compound IV (IC₅₀ = 9 nM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: